Cas no 6642-31-5 (6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 4-Amino-1,3-dimethyluracil
- 1,3-Dimethyl-6-Aminouracil
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-amino-1,3-dimethylpyrimidine-2,4-dione
- [ "" ]
- 1,3-Dimethyl-6-amino-uracil
- Uracil, 6-amino-1,3-dimethyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
- 6-Amino-1,3-dimethyl uracil
- 6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- VFGRNTYELNYSKJ-UHFFFAOYSA-N
- Oprea1_258982
- NSC15492
- 4-Amino-1,3-dimethyl-2,6-dihydroxypyrimidine
- AI3-52449
- A835462
- 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione
- 6-amino-1,3-dimethyl-2,4-dioxopyrimidine
- Z56931829
- EN300-17430
- AKOS015923159
- 1,3-Dimethyl-4-amino-5-formamido-uracil
- BRN 0144390
- 6-Amino-1,3-di methyluracil 100 microg/mL in Acetonitrile
- EINECS 229-662-0
- AMY21858
- NSC-15492
- 2,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
- CS-W002006
- SB57729
- F3055-0304
- AB-323/25048015
- DTXSID4074350
- EC 229-662-0
- 5-25-15-00389 (Beilstein Handbook Reference)
- 6-Amino-1,3-dimethyluracil, 98%
- FT-0620900
- AC-2046
- AKOS000119420
- HMS1760O20
- SY032905
- NS00007019
- NSC 15492
- 6-amino-N,N'-dimethyluracil
- 6642-31-5
- MFCD00006552
- W-104749
- 1.3-dimethyl-6-aminouracil
- 6-azanyl-1,3-dimethyl-pyrimidine-2,4-dione
- 6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione #
- AS-13106
- 6-Amino-1,3-dimethyluracil inverted exclamation mark cent6-Amino-1,3-dimethyl-2,4(1h,3h)-dione
- SCHEMBL23857
- 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione,98%
- 6-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione;6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione;1,3-Dimethyl-6-amino-2,4(1h,3h)-pyrimidinedione
- A1420
- STK711155
- DTXCID5044811
- 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- MDL: MFCD00006552
- Inchi: 1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3
- InChI Key: VFGRNTYELNYSKJ-UHFFFAOYSA-N
- SMILES: O=C1N(C)C(C=C(N)N1C)=O
- BRN: 0144390
Computed Properties
- Exact Mass: 155.06900
- Monoisotopic Mass: 155.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.1
- Topological Polar Surface Area: 66.6
Experimental Properties
- Color/Form: Powder
- Density: 1.288
- Melting Point: 295 °C (dec.) (lit.)
- Boiling Point: 243.1 ºC at 760 mmHg
- Flash Point: 100.8 ºC
- Refractive Index: 1.55
- PH: 6.9 (100g/l, H2O, 20℃)
- Solubility: 6g/l
- PSA: 70.02000
- LogP: -0.75260
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
- RTECS:YQ8755000
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R22; R36/37/38
- Safety Term:S22;S26;S36/37/39
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139156-500g |
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6642-31-5 | ≥98% | 500g |
¥140.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139156-2.5kg |
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
6642-31-5 | ≥98% | 2.5kg |
¥560.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139156-25g |
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
6642-31-5 | ≥98% | 25g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139156-100g |
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6642-31-5 | ≥98% | 100g |
¥35.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024023-100g |
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
6642-31-5 | 98% | 100g |
¥34 | 2023-09-08 |
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Professional Introduction to 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 6642-31-5)
6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, identified by the chemical formula CAS No. 6642-31-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione make it a versatile scaffold for drug discovery and development, particularly in the synthesis of novel bioactive agents targeting various diseases.
The molecular structure of 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of a pyrimidine ring system substituted with an amino group at the 6-position and methyl groups at the 1- and 3-positions. Additionally, the presence of a dione moiety at the 2- and 4-positions introduces further functionalization possibilities. This unique structural arrangement imparts distinct chemical and biological properties to the compound, making it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and its derivatives. The pyrimidine core is a privileged scaffold in drug design due to its prevalence in many biologically active molecules. Researchers have been investigating its role in developing treatments for a range of diseases, including cancer, infectious diseases, and neurological disorders. The compound's ability to interact with biological targets such as enzymes and receptors has opened up new avenues for therapeutic intervention.
One of the most compelling aspects of 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is its versatility in derivative synthesis. The presence of multiple reactive sites on its structure allows chemists to modify it in various ways to enhance its pharmacological properties. For instance, functionalization at the amino group can lead to the formation of amides or ureas with potential bioactivity. Similarly, modifications at the methyl groups or the dione moiety can introduce new pharmacophores that may improve binding affinity or selectivity.
Recent studies have highlighted the compound's potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing derivatives of 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione that target specific kinase domains or inhibit their activity modulators have shown promise in preclinical models. These findings suggest that further optimization could lead to the development of novel kinase inhibitors with improved efficacy and reduced side effects.
The compound's significance extends beyond kinase inhibition. Emerging research indicates that 6-amino-1-methyltetrahydropyrimidinone derivatives may have applications in antiviral therapies. The pyrimidine ring system is known to mimic natural nucleobases found in DNA and RNA viruses (e.g., adenine), allowing it to interfere with viral replication processes. By incorporating structural analogs derived from 6-amino-methyltetrahydropyrimidinone, scientists aim to develop new antiviral agents capable of targeting viral polymerases or other essential viral proteins.
In addition to its role in oncology and virology research, 6-amino-methyltetrahydropyrimidinone derivatives are being explored for their potential neuroprotective effects. Neurological disorders such as Alzheimer's disease and Parkinson's disease involve dysregulation of protein synthesis pathways that could be modulated by compounds like this one. Preliminary studies suggest that certain derivatives may help stabilize protein aggregates or enhance neurotransmitter release by interacting with specific neural receptors.
The synthesis methodologies for CAS No 6642315 (6-amino-methyltetrahydropyrimidinone) have been refined over time to achieve higher yields and purities suitable for pharmaceutical applications. Traditional approaches often involve condensation reactions between appropriate precursors under controlled conditions followed by purification steps such as recrystallization or chromatography techniques . Advances in synthetic chemistry now allow for more efficient routes including catalytic methods which reduce reaction times while maintaining high selectivity . These improvements not only facilitate large-scale production but also enable rapid screening programs aimed at identifying new bioactive derivatives .
The safety profile is another critical consideration when evaluating any pharmaceutical candidate like CAS No 6642315 (6-amino-methyltetrahydropyrimidinone) . While preclinical studies provide valuable insights into potential toxicity profiles , human trials remain essential before any drug can reach market approval . Researchers typically conduct extensive toxicity assessments using both cell culture models (in vitro) along with animal studies (in vivo) before moving on human testing phases . These rigorous evaluations ensure that only compounds demonstrating acceptable safety margins proceed further through clinical development pipelines .
The regulatory landscape also plays a significant role in determining how quickly promising candidates like this one progress through development stages . Regulatory agencies such as the U.S Food & Drug Administration (FDA) require comprehensive data packages including manufacturing quality controls , clinical efficacy , and long-term safety information before approving new drugs . Compliance with these guidelines ensures patient safety while maintaining high standards across all stages from discovery through commercialization .
In conclusion, CAS No 6642315 (6-amino-methyltetrahydropyrimidinone) represents an intriguing compound with substantial therapeutic potential across multiple disease areas including oncology , virology , neurology etc . Its unique structural features coupled with recent advances both synthetic methodologies pharmacological investigations make it particularly worthy ongoing study . As research continues discover novel applications expand understanding underlying mechanisms action , this versatile heterocyclic molecule promises contribute significantly future treatments benefit patients worldwide .
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